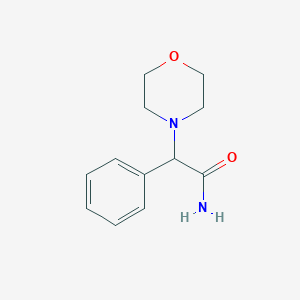

2-Morpholino-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)11(10-4-2-1-3-5-10)14-6-8-16-9-7-14/h1-5,11H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSAMGMSPJMQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305269 | |

| Record name | α-Phenyl-4-morpholineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6327-69-1 | |

| Record name | α-Phenyl-4-morpholineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6327-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholino-2-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Phenyl-4-morpholineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholino-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Morpholino 2 Phenylacetamide and Analogues

Established Synthetic Routes for 2-Morpholino-2-phenylacetamide

The traditional synthesis of this compound and its analogues generally relies on a stepwise approach, focusing on the sequential formation of the acetamide (B32628) linkage and the introduction of the morpholine (B109124) moiety.

Amidation Reactions for Acetamide Moiety Formation

The formation of the acetamide bond is a cornerstone of the synthesis. A prevalent method involves the reaction of an amine with a carboxylic acid or its activated derivative. For instance, the synthesis of N-phenylacetamide derivatives can be achieved by reacting anilines with chloroacetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen chloride byproduct. nih.govnih.gov The general scheme for this amidation is as follows:

Scheme 1: General reaction for the formation of N-phenylacetamide derivatives from aniline (B41778) and chloroacetyl chloride.

Another well-established amidation strategy is the direct coupling of a carboxylic acid with an amine. This approach often requires a coupling agent to activate the carboxylic acid.

Morpholine Ring Incorporation Strategies

The introduction of the morpholine ring is a critical step in the synthesis of the target compound. A common and effective strategy is the nucleophilic substitution reaction between a halo-substituted acetamide and morpholine. Specifically, 2-chloro-N-phenylacetamide can serve as a key precursor, which upon reaction with morpholine, yields this compound. This reaction is typically performed in a suitable solvent and may be facilitated by a base to scavenge the resulting hydrohalic acid.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-chloro-N-phenylacetamide | Morpholine | 2-Morpholino-N-phenylacetamide | nih.gov |

This nucleophilic substitution is a versatile method that can be applied to a range of substituted N-aryl-2-chloroacetamides to generate a library of morpholine-containing analogues.

Precursor Reactivity and Optimization (e.g., Phenylacetyl Chloride)

The choice and reactivity of precursors are pivotal for the successful synthesis of this compound. Phenylacetyl chloride is a highly reactive precursor that can be employed in the formation of the phenylacetamide backbone. Its reaction with an appropriate amine would directly yield the corresponding N-substituted-2-phenylacetamide.

The optimization of reaction conditions, including the choice of solvent, temperature, and reaction time, is crucial to maximize the yield and purity of the desired product while minimizing the formation of byproducts. For instance, in the synthesis of 2-chloro-N-phenylacetamide, the reaction is often carried out at low temperatures to control the exothermic nature of the reaction between the aniline and chloroacetyl chloride. pharmjournal.ru

Novel Synthetic Approaches and Derivatization Techniques

In addition to the established routes, contemporary organic synthesis has introduced more advanced and efficient methods for the preparation of this compound and its derivatives. These novel approaches often focus on improving reaction efficiency, reducing the number of synthetic steps, and enabling rapid access to a diverse range of analogues.

Development of Efficient Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation. This approach is highly atom-economical and can significantly reduce the time and resources required for a synthesis. While a specific cascade reaction for the direct synthesis of this compound is not widely documented, the principles of cascade reactions are being increasingly applied to the synthesis of heterocyclic compounds, including morpholine derivatives. Such a strategy could potentially involve a multi-component reaction where the phenyl, acetamide, and morpholine moieties are assembled in a one-pot process.

Microwave-Assisted Synthetic Protocols for Related Morpholine Compounds

| Reaction Type | Advantage of Microwave Assistance | Reference |

| Synthesis of Morpholine-based chalcones | Reduced reaction time, increased yield | nih.gov |

The exploration of such novel synthetic methodologies continues to be an active area of research, with the goal of developing more sustainable and efficient routes to valuable morpholine-containing compounds.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of morpholine-containing compounds aims to reduce environmental impact and improve safety. A notable green approach for synthesizing morpholines involves a one or two-step, redox-neutral protocol starting from 1,2-amino alcohols. chemrxiv.org This method utilizes inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.org

Key advantages of this greener pathway include:

Atom Economy: It is a redox-neutral process, which maximizes the incorporation of atoms from the reactants into the final product.

Elimination of Hazardous Reagents: This method avoids the use of harsh reducing agents such as boron or aluminum hydrides, which are common in traditional morpholine syntheses that proceed via a morpholinone intermediate.

Reduced Waste: The protocol eliminates a step compared to the conventional three-step conversion of 1,2-amino alcohols using chloroacetyl chloride, thereby reducing the associated waste streams.

Safer Reagents and Byproducts: The methodology employs ethylene sulfate, which has a lower accidental exposure risk compared to chloroacetyl chloride, and generates waste products with low toxicity, such as potassium sulfate (K2SO4) and tert-butanol (B103910) (tBuOH).

This strategy represents a significant improvement over classical methods by directly achieving the selective monoalkylation of the primary amine precursor in a more environmentally benign manner. chemrxiv.org

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules is crucial in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. nih.gov For chiral 2-substituted morpholines, transition-metal-catalyzed asymmetric hydrogenation is a highly effective method due to its efficiency and atom economy. semanticscholar.org One such strategy involves the asymmetric hydrogenation of 2-substituted dehydromorpholines. Using a rhodium complex with a large-bite-angle ligand, this method can produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.org Another established approach to obtain a single enantiomer is through the resolution of a racemic mixture, such as resolving a morpholine amide intermediate to install the desired stereocenter. semanticscholar.org

Asymmetric Synthesis Strategies for Related Chiral Acetamides

Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced. uwindsor.ca Several advanced strategies have been developed for the asymmetric synthesis of chiral amides.

Racemization-Free Coupling Reagents: To prevent the loss of stereochemical integrity during amide bond formation, various coupling reagents that suppress racemization have been developed. These include ynamides, T3P (Propylphosphonic Anhydride), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which offer greener alternatives for the synthesis of enantiomerically pure amides and peptides. rsc.org

Cycloaddition Reactions: New approaches for synthesizing enantiomerically pure amino acids and their derivatives involve cycloaddition reactions. For instance, the Diels-Alder reaction of 2-azadienes with chiral acylnitroso compounds can be used for the stereocontrolled formation of a new C-N bond. iupac.org

Catalytic Asymmetric Reactions: Recent advances have focused on catalytic methods. Chiral N-heterocyclic carbene (NHC) catalysts have been successfully used for the enantioselective desymmetrization of certain imides. nih.gov Additionally, photoredox organocatalysis has emerged as a powerful, atom-economical process for creating chiral centers through asymmetric olefin isomerization. nih.gov

Chiral Auxiliary and Catalyst-Mediated Approaches

Controlling the stereochemical outcome of a reaction can be achieved by temporarily incorporating a chiral auxiliary into the substrate or by using a chiral catalyst. sigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a new chiral center. sigmaaldrich.com The auxiliary is removed after the key stereoselective step. Oxazolidinones, often called Evans' auxiliaries, are widely used for this purpose. researchgate.net The general process is as follows:

An acid chloride precursor reacts with a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) to form an N-acyl imide.

The bulky substituents on the oxazolidinone block one face of the enolate, directing incoming electrophiles to the opposite face. This controls the stereochemistry of reactions like alkylations or aldol (B89426) additions at the alpha-carbon of the carbonyl group.

After the stereoselective transformation, the auxiliary is cleaved from the product and can be recycled. sigmaaldrich.com

Catalyst-Mediated Approaches: Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. uvic.ca Asymmetric hydrogenation is a prime example. In the synthesis of 2-substituted chiral morpholines, a catalyst system consisting of a rhodium precursor and a chiral bisphosphine ligand (such as SKP) is used. semanticscholar.org This chiral complex coordinates to the double bond of the dehydromorpholine substrate, and the delivery of hydrogen occurs preferentially from one face, leading to the formation of one enantiomer in excess. semanticscholar.org This method is highly efficient, requiring only a small amount of the catalyst to produce large quantities of the chiral product. uwindsor.ca

Synthesis of Structural Analogues and Hybrid Molecules

The synthesis of structural analogues allows for the systematic exploration of structure-activity relationships. Modifications can be made to the acetamide chain or the phenyl ring to generate diverse libraries of related compounds.

Acetamide Chain Modifications

The core structure of this compound can be modified by altering the acetamide linkage or by incorporating different heterocyclic systems. For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues have been synthesized from 1-phenylethylamine (B125046) and substituted phenols, demonstrating a modification where a phenoxy group is inserted between the phenyl ring and the acetamide carbonyl. nih.gov In another variation, the acetamide nitrogen can be part of a more complex heterocyclic system, as seen in the synthesis of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide. banglajol.info

Phenyl Ring Substituent Variations

Varying the substituents on the phenyl ring is a common strategy for creating analogues. A diverse range of functional groups can be introduced to modulate the electronic and steric properties of the molecule. For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-phenylacetamide derivatives were synthesized by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov Similarly, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been prepared, showcasing significant structural diversity on the N-phenyl portion of the molecule. mdpi.com The synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with nitro and methoxy (B1213986) substituents has also been reported, highlighting the straightforward introduction of electron-withdrawing and electron-donating groups. nih.gov

The table below summarizes various substituent modifications on the N-phenyl ring of acetamide analogues and their reported yields.

| Base Structure | Substituent on N-Phenyl Ring | Reported Yield | Source |

|---|---|---|---|

| N-(4-((4-Aryl)thiazol-2-yl)amino)phenyl)acetamide | 4-(4-Fluorophenyl)thiazol-2-yl)amino | 57% | mdpi.com |

| N-(4-((4-Aryl)thiazol-2-yl)amino)phenyl)acetamide | 4-(3-Fluorophenyl)thiazol-2-yl)amino | 82% | mdpi.com |

| N-(4-((4-Aryl)thiazol-2-yl)amino)phenyl)acetamide | 4-(4-Chlorophenyl)thiazol-2-yl)amino | 87% | mdpi.com |

| N-(4-((4-Aryl)thiazol-2-yl)amino)phenyl)acetamide | 4-(3-Chlorophenyl)thiazol-2-yl)amino | 88% | mdpi.com |

| N-(4-((4-Aryl)thiazol-2-yl)amino)phenyl)acetamide | 4-(4-Bromophenyl)thiazol-2-yl)amino | 75% | mdpi.com |

| N-(4-((4-Aryl)thiazol-2-yl)amino)phenyl)acetamide | 4-(3-Bromophenyl)thiazol-2-yl)amino | 85% | mdpi.com |

| N-(4-((4-Aryl)thiazol-2-yl)amino)phenyl)acetamide | 4-(Phenyl)thiazol-2-yl)amino | 71% | mdpi.com |

| 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide | 2-Methylphenyl | 72% (precursor) | nih.gov |

Morpholine Ring Modifications and Replacements

A key strategy in the medicinal chemistry of this compound involves the modification or bioisosteric replacement of the morpholine ring. These alterations are intended to explore the structure-activity relationships (SAR) and to improve properties such as lipophilicity, metabolic stability, and target-binding interactions. Common modifications include the substitution of the morpholine oxygen with other heteroatoms, such as sulfur, or replacement of the entire ring system with other saturated heterocycles like piperidine (B6355638) or azetidine (B1206935).

The synthesis of thiomorpholine (B91149) analogues, for instance, introduces a sulfur atom in place of the morpholine oxygen, which can significantly alter the compound's electronic and conformational properties. One reported synthetic route to a thiomorpholine-containing analogue, specifically N-(2-(2-oxo-2-thiomorpholinoacetyl)phenyl)acetamide, involves an electrochemical oxidative ring opening of 1-acetylindoline-3-one in the presence of thiomorpholine. This method provides a direct pathway to the desired α-keto-thiomorpholinyl acetamide structure.

The replacement of the morpholine ring with other heterocyclic systems such as piperidine or azetidine is another area of active investigation. While specific synthetic routes for the direct piperidinyl or azetidinyl analogues of this compound are not extensively detailed in the reviewed literature, general synthetic strategies for analogous phenylacetamide derivatives can be extrapolated. For example, the synthesis of N-phenyl-2-(piperidin-1-yl)acetamide derivatives can be achieved through the reaction of a suitable 2-halo-N-phenylacetamide with piperidine. This nucleophilic substitution reaction is a common and versatile method for introducing a piperidine moiety.

Similarly, the introduction of an azetidine ring could be accomplished by reacting a 2-halo-N-phenylacetamide with azetidine. The choice of solvent and base is crucial in these reactions to ensure good yields and minimize side products. The rationale behind these replacements is to probe the spatial requirements of the binding site and to modulate the basicity and lipophilicity of the molecule, which can have a profound impact on its pharmacokinetic and pharmacodynamic properties.

| Modification/Replacement | Synthetic Strategy | Key Reagents/Conditions | Rationale for Modification |

| Thiomorpholine | Electrochemical oxidative ring opening | 1-Acetylindoline-3-one, Thiomorpholine | Alteration of electronic and conformational properties |

| Piperidine | Nucleophilic substitution | 2-Halo-N-phenylacetamide, Piperidine | Modulation of basicity and lipophilicity |

| Azetidine | Nucleophilic substitution | 2-Halo-N-phenylacetamide, Azetidine | Probing spatial requirements of the binding site |

Conjugation with Other Biologically Active Scaffolds

The conjugation of this compound with other biologically active scaffolds represents a promising strategy to develop multi-target-directed ligands (MTDLs). This approach aims to combine the pharmacological properties of two distinct molecules into a single chemical entity, potentially leading to synergistic effects, improved efficacy, and a better side-effect profile. The design of such hybrid molecules often targets complementary pathways involved in complex central nervous system (CNS) disorders.

While specific examples of conjugates directly derived from this compound are not prominently featured in the available literature, the synthetic principles for creating such hybrids are well-established in medicinal chemistry. These strategies typically involve the use of a linker to connect the two bioactive moieties. The nature of the linker is critical and can influence the solubility, stability, and biological activity of the final conjugate.

For instance, the conjugation of a phenylacetamide scaffold with a neuroprotective agent could be achieved by first functionalizing either the phenylacetamide or the neuroprotective agent with a reactive group (e.g., a carboxylic acid, amine, or halide). This is followed by a coupling reaction, such as an amide bond formation, to link the two components. The synthesis of novel 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, for example, involves the reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole, demonstrating the feasibility of linking a phenylacetamide core to another heterocyclic system. nih.gov

Another conceptual approach involves the creation of hybrid molecules that combine the features of a nootropic agent with those of a compound targeting a different aspect of a neurological disorder, such as an anticonvulsant or an acetylcholinesterase inhibitor like donepezil. The synthesis of such conjugates would require a careful selection of orthogonal protecting groups and coupling strategies to ensure the selective formation of the desired hybrid molecule. The synthesis of flavone-cyanoacetamide hybrids as multifunctional agents for Alzheimer's disease illustrates a successful application of this strategy, where two distinct pharmacophores were combined to achieve a multi-target profile. nih.gov

| Bioactive Scaffold | Potential Therapeutic Target | General Synthetic Approach | Example of a Relevant Hybrid Strategy |

| Anticonvulsant | Epilepsy, Neuropathic Pain | Amide or ester linkage formation | Synthesis of N-phenylacetamide sulphonamides with analgesic and anti-hypernociceptive activity. arkat-usa.org |

| Neuroprotective Agent | Neurodegenerative Diseases | Click chemistry, Ether or amide bond formation | Development of hybrid Glypromate conjugates with neuroprotective activity. |

| Acetylcholinesterase Inhibitor (e.g., Donepezil) | Alzheimer's Disease | Linker-based conjugation | Synthesis of propargylamino-donepezil as a dual inhibitor of AChE and MAO-B. guidechem.com |

The synthetic methodologies for modifying the morpholine ring of this compound and for its conjugation with other bioactive scaffolds offer a rich playground for medicinal chemists. These strategies hold the potential to unlock new therapeutic avenues for a range of neurological and psychiatric disorders.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of 2-Morpholino-2-phenylacetamide reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

The spectrum is characterized by signals for the aromatic protons of the phenyl group, the methine proton, the protons of the morpholine (B109124) ring, and the amide protons. The phenyl group protons typically appear as a multiplet in the aromatic region. The methine proton, being adjacent to the phenyl group and the morpholine nitrogen, shows a characteristic chemical shift. The morpholine ring protons exhibit signals corresponding to the axial and equatorial positions, often appearing as complex multiplets due to their diastereotopic nature. The amide protons can appear as two distinct singlets due to restricted rotation around the C-N bond.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.25-7.40 | m |

| CH (methine) | 4.18 | s |

| Morpholine-H | 2.45-2.60, 3.55-3.70 | m |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "m" denotes a multiplet, "s" a singlet, and "br" a broad signal.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum shows signals for the carbonyl carbon of the amide group, the carbons of the phenyl ring, the methine carbon, and the carbons of the morpholine ring. The carbonyl carbon is typically found at the downfield end of the spectrum. The aromatic carbons of the phenyl group show several signals in the aromatic region. The methine carbon, attached to the phenyl group and nitrogen, has a characteristic chemical shift. The carbons of the morpholine ring also show distinct signals.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 174.5 |

| Phenyl-C (quaternary) | 137.0 |

| Phenyl-CH | 128.0-129.5 |

| CH (methine) | 75.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons, for instance, between the different protons of the morpholine ring, helping to assign their specific signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, it would connect the methine proton signal to the methine carbon signal.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. The exact mass is calculated based on the most abundant isotopes of the elements present (C, H, N, O). The experimentally determined mass is then compared to the calculated mass for the proposed formula (C₁₂H₁₆N₂O₂), and a close match confirms the elemental composition.

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides valuable information about the structure of the original molecule. The fragmentation of this compound would likely proceed through characteristic pathways.

Key fragmentation patterns could include:

Loss of the morpholine group: Cleavage of the bond between the methine carbon and the morpholine nitrogen would result in a fragment corresponding to the morpholino group and another corresponding to the phenylacetamide portion.

Cleavage of the amide bond: This would lead to the formation of ions corresponding to the phenyl-methine-morpholine part and the amino group.

Fragmentation of the phenyl ring: Characteristic losses from the phenyl ring can also be observed.

By analyzing the masses of these fragments, the connectivity of the different parts of the molecule can be confirmed, providing further evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) wafer, displays characteristic absorption bands that confirm its structure. nih.gov

Key absorptions include a strong, sharp peak corresponding to the carbonyl (C=O) stretching of the amide group. The N-H stretching vibrations of the primary amide appear as distinct bands. Additionally, the spectrum shows absorptions for C-O-C stretching of the morpholine ring, aromatic and aliphatic C-H stretching, and N-H bending. ias.ac.inias.ac.inresearchgate.net The presence of these specific bands provides clear evidence for the compound's core structure. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (R-CONH₂) | N-H Stretch | 3400 - 3200 |

| Amide (R-CONH₂) | C=O Stretch | ~1710 |

| Phenyl (Ar-H) | C-H Stretch | 3100 - 3000 |

| Morpholine (C-H) | C-H Stretch | 3000 - 2800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. rigaku.com It provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for understanding the molecule's conformation and intermolecular interactions.

To perform single crystal X-ray diffraction, a suitable single crystal of this compound is grown and mounted on a diffractometer. Data collection is typically performed at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations and obtain higher resolution data. rcsb.org A monochromatic X-ray source, such as Mo Kα or Cu Kα radiation, is used to irradiate the crystal. researchgate.netiucr.org

The diffraction pattern is recorded on a detector, and the resulting data are processed and refined. nih.gov The structure is solved and refined using specialized software, leading to key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics like the R-factor, which indicates the quality of the fit between the experimental data and the final structural model. rcsb.orgresearchgate.net

Table 2: Illustrative Single Crystal X-ray Diffraction Data Note: This table represents typical data that would be obtained from a crystallographic experiment and is based on similar structures. Specific values for this compound require a dedicated crystallographic study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂O₂ |

| Formula Weight | 220.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.6 |

| b (Å) | ~10.6 |

| c (Å) | ~9.3 |

| β (°) | ~93.8 |

| Volume (ų) | ~1240 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 - 293 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

In the solid state, the morpholine ring of this compound typically adopts a stable chair conformation. iucr.org This is the lowest energy conformation for six-membered saturated heterocyclic rings. The substituent at the nitrogen atom can occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. iucr.org The phenyl ring is planar, and its orientation relative to the rest of the molecule is defined by specific torsion angles, which are determined by the steric and electronic environment within the crystal lattice.

Elemental Compositional Analysis (e.g., CHN)

Elemental analysis provides experimental verification of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined values are compared with the theoretically calculated percentages based on the molecular formula, C₁₂H₁₆N₂O₂. A close agreement between the experimental and calculated values confirms the compound's elemental composition and purity. ias.ac.inias.ac.inresearchgate.net

Table 3: Elemental Analysis Data for this compound (C₁₂H₁₆N₂O₂)

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 65.43 | 65.40 - 65.50 |

| Hydrogen (H) | 7.32 | 7.30 - 7.35 |

Table of Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling of 2 Morpholino 2 Phenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of 2-Morpholino-2-phenylacetamide. These calculations provide a fundamental understanding of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. eurjchem.com Studies using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-311G(d,p) basis set are commonly performed to optimize the molecular geometry and determine electronic properties. eurjchem.comdiva-portal.org This analysis reveals the three-dimensional arrangement of atoms and the distribution of electrons, which are fundamental to understanding the molecule's reactivity. The optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.24 Å | |

| C-N (Amide) | 1.35 Å | |

| C-C (Phenyl-CH) | 1.52 Å | |

| C-N (Morpholine) | 1.46 Å | |

| C-O (Morpholine) | 1.43 Å | |

| **Bond Angles (°) ** | ||

| O=C-N (Amide) | 123.5° | |

| C-CH-N (Chiral Center) | 110.8° | |

| C-O-C (Morpholine) | 111.5° | |

| Note: The data in this table is illustrative of typical DFT calculation results and is intended for representational purposes. |

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. acadpubl.eu From the energies of the HOMO and LUMO, global reactivity descriptors such as chemical hardness, softness, ionization potential, and electron affinity can be calculated to quantify the molecule's reactivity. eurjchem.comdiva-portal.org

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -5.98 eV |

| Energy of LUMO | ELUMO | -0.85 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.13 eV |

| Ionization Potential | I ≈ -EHOMO | 5.98 eV |

| Electron Affinity | A ≈ -ELUMO | 0.85 eV |

| Chemical Hardness | η = (I-A)/2 | 2.565 eV |

| Chemical Softness | S = 1/η | 0.390 eV⁻¹ |

| Note: The data in this table is illustrative of typical FMO analysis results and is intended for representational purposes. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nanobioletters.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. diva-portal.org In an MEP map, regions of negative potential (typically colored red) are associated with electronegative atoms and represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are linked to electropositive atoms (like hydrogen atoms attached to heteroatoms) and are prone to nucleophilic attack. diva-portal.orgnanobioletters.com For this compound, the most negative potential is expected around the carbonyl oxygen and the morpholine (B109124) oxygen, while the most positive potential would be near the amide (-NH2) protons.

Table 3: MEP Surface Analysis of this compound

| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Interaction |

| Amide Carbonyl Oxygen | Red | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Morpholine Oxygen | Red | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Amide N-H Protons | Blue | Highly Positive | Site for nucleophilic attack, hydrogen bond donor |

| Phenyl Ring | Green | Neutral / Slightly Negative | Site for π-π stacking interactions |

| Note: The data in this table is illustrative of typical MEP analysis results and is intended for representational purposes. |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. scirp.org By calculating the harmonic vibrational frequencies, characteristic peaks corresponding to the stretching, bending, and twisting of different functional groups can be assigned. researchgate.net These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to a better correlation with experimental spectra. scirp.org This analysis is crucial for interpreting experimental spectroscopic data and confirming the molecular structure.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| Amide | N-H Asymmetric Stretch | 3450 cm⁻¹ | 3330-3370 cm⁻¹ |

| Amide | N-H Symmetric Stretch | 3385 cm⁻¹ | 3160-3200 cm⁻¹ |

| Amide | C=O Stretch | 1695 cm⁻¹ | 1630-1680 cm⁻¹ |

| Phenyl Ring | C-H Stretch | 3060 cm⁻¹ | 3010-3100 cm⁻¹ |

| Phenyl Ring | C=C Stretch | 1605 cm⁻¹ | 1585-1610 cm⁻¹ |

| Morpholine | C-O-C Asymmetric Stretch | 1117 cm⁻¹ | 1115-1140 cm⁻¹ |

| Note: The data in this table is illustrative of typical vibrational frequency calculation results and is intended for representational purposes. |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. diva-portal.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Given that phenylacetamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), molecular docking studies can predict how this compound might interact with such a target. nih.gov Docking simulations place the ligand into the active site of the target protein and calculate a binding affinity score, which estimates the strength of the interaction. The analysis reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's binding pocket. These predicted interactions provide a hypothesis for the molecule's potential biological activity.

Table 5: Predicted Interactions of this compound with Acetylcholinesterase (AChE) Active Site

| Interacting Residue (AChE) | Ligand Moiety | Type of Interaction | Predicted Distance (Å) |

| Tyr121 | Phenyl Ring | π-π Stacking | 3.8 Å |

| Trp84 | Phenyl Ring | π-π Stacking | 4.2 Å |

| Ser200 | Amide Carbonyl Oxygen | Hydrogen Bond | 2.1 Å |

| Gly118 | Amide N-H | Hydrogen Bond | 2.5 Å |

| Trp279 | Morpholine Ring | Hydrophobic | N/A |

| Predicted Binding Affinity | -8.5 kcal/mol | ||

| Note: The data in this table is hypothetical, based on typical docking results for similar compounds, and is intended for representational purposes. |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Stacking)

The molecular structure of this compound is endowed with several functional groups that dictate its intermolecular interaction profile. These non-covalent interactions are fundamental to its crystal structure stability and its binding characteristics with biological targets. researchgate.net

The primary interaction capabilities arise from:

Hydrogen Bonding: The acetamide (B32628) group is a key participant in hydrogen bonding. The amide (-CONH2) contains a primary amine that acts as a hydrogen bond donor. The carbonyl oxygen (C=O) of the acetamide and the ether oxygen within the morpholine ring are potential hydrogen bond acceptors. In crystal structures of related morpholine-containing compounds, intermolecular contacts involving hydrogen atoms, such as O···H and N···H, are common and crucial for molecular packing. mdpi.com

Other van der Waals Forces: C-H···O interactions, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom, can further stabilize the molecular conformation. Studies on analogous acetamide derivatives confirm the presence of intermolecular interactions like N–H···O and pi-type N–H···Cg interactions, which can be computationally analyzed using methods like Hirshfeld surface analysis. researchgate.net

These interactions collectively determine the molecule's conformation in solid and solution phases and are critical for its recognition by and binding to macromolecular targets.

Conformational Analysis and Dynamics

The flexibility of this compound is a key determinant of its chemical and biological behavior. Computational methods such as molecular dynamics and potential energy surface analysis are employed to explore its conformational landscape.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules over time. While specific MD simulation studies exclusively focused on this compound are not prevalent in public literature, the technique is widely applied to similar phenylacetamide derivatives. researchgate.net

An MD simulation of this compound would typically reveal:

Torsional Flexibility: Significant conformational freedom exists around the single bonds. The key rotatable bonds are between the chiral carbon and the phenyl ring, the chiral carbon and the morpholine ring, and the chiral carbon and the acetamide group.

Morpholine Ring Conformation: The morpholine ring itself is not planar and typically adopts a stable chair conformation, though it can undergo ring puckering.

Stability of Conformations: MD simulations can assess the stability of different conformers in a simulated environment (e.g., in a water box) and the timescale of transitions between them. This provides insight into which shapes the molecule is likely to adopt in a biological milieu. For related molecules, MD simulations have been used to evaluate the stability of ligand-protein complexes, often revealing that stability is dependent on a combination of hydrophobic interactions and hydrogen bonds. researchgate.net

Energy Minimization and Potential Energy Surface Analysis

Energy minimization techniques are used to find the most stable three-dimensional arrangement of a molecule, known as its global minimum energy conformation. Following this, a Potential Energy Surface (PES) scan can map the energy of the molecule as a function of its geometry, typically by systematically changing specific torsion angles. tandfonline.comnih.gov

For this compound, a PES analysis would focus on the key dihedral angles to:

Identify low-energy, stable conformers.

Determine the energy barriers to rotation between these conformers.

Understand the conformational preferences of the phenyl and morpholine substituents relative to each other.

Studies on other molecules with similar structural features have shown that such scans can reveal whether a planar or a perpendicular orientation between ring systems is energetically favored, which has significant implications for how the molecule fits into a binding site. tandfonline.com The analysis provides a static picture of the molecule's preferred shapes and the energy required to move between them.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the computational estimation of a compound's pharmacokinetic and toxicity properties before extensive laboratory testing. nih.gov For this compound, a profile can be generated using its structure and various computational models.

Public databases and predictive software provide key computed properties that form the basis of a pharmacokinetic profile. nih.gov The determination of parameters like drug-likeness and ADME properties for related morpholine phenylamine-based compounds is often accomplished using web-based tools. als-journal.com

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 220.27 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | nih.gov |

A comprehensive in silico profile for a compound like this compound would typically include predictions for:

Docking studies and pharmacokinetic predictions for similar zerumbone-secondary amide hybrids have shown that such compounds can possess favorable drug-like properties, reinforcing their potential as lead candidates for further development. rsc.org

Structure Activity Relationship Sar Studies of 2 Morpholino 2 Phenylacetamide and Derivatives

Identification of Key Pharmacophores and Structural Motifs

The phenyl ring provides a scaffold for various substitutions, allowing for the modulation of lipophilicity, electronic properties, and steric interactions with biological targets. science.govresearchgate.net The acetamide (B32628) linkage serves as a critical linker, and its integrity and specific chemical nature are often essential for maintaining biological activity. acs.org Molecules that incorporate an acetamide linkage are recognized for a range of bioactivities, including anti-inflammatory, antibacterial, and antifungal properties. researchgate.net

Impact of Phenyl Ring Substituents on Biological Activity

Modifications to the phenyl ring of 2-Morpholino-2-phenylacetamide derivatives have a profound impact on their biological activity. The nature and position of substituents can significantly alter the compound's interaction with its biological target.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Derivative Type | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 4-Chlorophenyl | Increased antibacterial activity | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 4-Nitrophenyl | Equipotent antibacterial activity to standard | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 4-Methoxyphenyl (B3050149) | Equipotent antibacterial activity to standard | nih.gov |

| 2-amino-N-phenylacetamides | 4-Methylbenzene sulfonamide | Inactive | nih.gov |

| 2-amino-N-phenylacetamides | Benzene (B151609) and 4-chlorobenzene sulfonamides | Potency on par with hit compound, but diminished efficacy | nih.gov |

| Phenoxy acetamide derivatives | Electron-releasing methoxy (B1213986) group | Good hypoglycemic activity | innovareacademics.in |

| Phenoxy acetic acid derivatives | Methoxy or methyl substituted phenyl ring | Significant decrease in serum TG, LDL, and VLDL | innovareacademics.in |

| Quinazolin-N-phenylacetamide derivatives | 3-nitro and 2,6-di-fluoro substituents | Comparable antifungal activity to standard | ijnrd.org |

Studies on related structures, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have shown that introducing a 4-chlorophenyl group can enhance antibacterial activity. nih.gov Similarly, derivatives with 4-nitrophenyl and 4-methoxyphenyl groups have demonstrated antibacterial activity comparable to standard drugs. nih.gov In contrast, for a series of 2-amino-N-phenylacetamide inhibitors, a 4-methylbenzene sulfonamide substituent rendered the compound inactive, while benzene and 4-chlorobenzene sulfonamides maintained potency but with reduced efficacy. nih.gov

The electronic properties of the substituents play a crucial role. For instance, in phenoxy acetamide derivatives, electron-releasing groups like a methoxy group on the phenyl ring have been associated with good hypoglycemic activity. innovareacademics.in Furthermore, the presence of electron-donating substituents on the phenyl ring of certain Mannich bases showed comparable antibacterial activity to levofloxacin. nih.gov Conversely, the introduction of an electron-withdrawing group like a halogen at specific positions can also promote cytotoxicity in other series of compounds. rsc.org

Role of the Acetamide Linkage in Modulating Activity

The acetamide linkage is a critical component in the structure of this compound derivatives, and its modification can significantly modulate biological activity. acs.org This linkage provides hydrogen bonding capabilities and contributes to the stability of the molecule.

In studies of related phenylacetamide derivatives, a secondary amide linkage was found to be preferred for potent sodium channel blockade. acs.org The length of the linker between the amide and other functional groups is also a determining factor. For instance, a three-carbon spacer between the amide and an amine group was found to be optimal for sodium channel inhibitory potency. acs.org

Isosteric replacements of the amide linkage have been explored to understand its importance. In some cases, replacing the amide with other functionalities can be tolerated without a complete loss of activity. For example, in a series of HIV-1 Vif inhibitors, isosteric replacements of the amide linkage were relatively well-tolerated. nih.gov However, in other instances, the amide bond is crucial. For example, in a series of naphthalene-1,4-dione analogues, replacing a halogen with an amide functionality improved specificity while retaining potency. rsc.org

Conformational Flexibility and Its Influence on SAR

The conformational flexibility of this compound and its derivatives plays a significant role in their structure-activity relationship. The ability of the molecule to adopt different spatial arrangements influences its binding affinity to biological targets. The morpholine (B109124) ring typically adopts a chair conformation, which provides stability while allowing for some degree of flexibility.

Rotational freedom around the single bonds, particularly those connecting the phenyl ring, the chiral center, and the morpholine ring, allows the molecule to adopt multiple conformations. This flexibility can be crucial for optimal interaction with a receptor's binding site. Computational studies on related compounds have shown that the molecule can adopt various conformations due to this rotational freedom.

Conformational analysis of clinically active anticonvulsant drugs has highlighted the importance of specific spatial arrangements of key pharmacophoric groups. nih.gov For this compound derivatives, the relative orientation of the phenyl ring and the morpholine moiety, as dictated by the conformational preferences of the molecule, is a key determinant of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models

QSAR models for acetamide derivatives have been developed using various statistical methods, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov These models utilize a range of descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For a series of 2-phenoxy-N-phenylacetamide derivatives, a 2D-QSAR model developed using MLR showed a strong correlation between the descriptors and the inhibitory activity. nih.gov The key descriptors in this model included the SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1. nih.gov 3D-QSAR models, such as those using k-nearest neighbor molecular field analysis, have also been successfully applied. These models generate steric, hydrophobic, and electrostatic descriptors based on the aligned structures of the compounds. nih.gov

Statistical Validation and Interpretation of QSAR Models

The robustness and predictive power of QSAR models are assessed through rigorous statistical validation. Internal validation is often performed using the cross-validated squared correlation coefficient (q²), while external validation is assessed using the predictive ability for a test set of compounds (pred_r²).

For the 2-phenoxy-N-phenylacetamide derivatives, the developed 2D-QSAR model demonstrated good internal and external predictability with a q² of 0.8933 and a pred_r² of 0.7128, respectively. nih.gov The 3D-QSAR model for the same series showed even better correlative and predictive capabilities, with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov

The interpretation of these models provides valuable insights into the structural features that are important for biological activity. For example, the descriptors identified in the QSAR models for 2-phenoxy-N-phenylacetamide derivatives highlight the importance of specific electronic and substitution patterns for their HIF-1 inhibitory activity. nih.gov This information can guide the rational design of new, more potent derivatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide |

| 2-amino-N-phenylacetamides |

| Phenoxy acetamide |

| Phenoxy acetic acid |

| Quinazolin-N-phenylacetamide |

| N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide |

| 2-phenoxy-N-phenylacetamide |

| Levofloxacin |

Preclinical Investigation of Biological Activities and Molecular Interactions

In Vitro Studies on Cellular Processes

The morpholine (B109124) ring is a key structural feature in many biologically active compounds, contributing to properties like solubility, hydrogen bonding capacity, and receptor interaction. Its incorporation into an acetamide (B32628) framework, particularly with a phenyl group, gives rise to a scaffold with diverse biological potential, including anticancer and antimicrobial activities.

The morpholine moiety is a privileged structure in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) and PI3K-related kinase (PIKK) families, which include the mammalian target of rapamycin (B549165) (mTOR). The morpholine oxygen often forms a critical hydrogen bond within the kinase hinge region, a feature essential for inhibitory activity.

Compounds containing the morpholine ring have been developed as potent and selective ATP-competitive inhibitors of mTOR. For instance, replacing a standard piperazine (B1678402) ring with a morpholine can enhance selectivity and potency. Modifications to the morpholine ring itself, such as creating bridged morpholines, have led to the development of inhibitors with subnanomolar mTOR IC50 values and up to 26,000-fold selectivity over PI3Kα. This high selectivity is attributed to the ability of the bulkier bridged morpholines to fit into a deeper pocket in mTOR that is not present in PI3K.

Beyond the PI3K/mTOR pathway, morpholine-containing acetamide derivatives have shown inhibitory activity against other critical cellular enzymes. An indole-based acetamide derivative featuring a morpholino-oxoacetyl group demonstrated selective inhibition of the protein tyrosine phosphatases (PTPs) PTP1B and CDC25B, which are key regulators of cell cycle and signal transduction. PTP1B is a major negative regulator of insulin (B600854) and leptin signaling pathways, making its inhibition a therapeutic strategy for type 2 diabetes and obesity. CDC25 phosphatases are crucial for cell cycle progression, and their overexpression is linked to poor cancer prognosis.

Derivatives of morpholino acetamide have demonstrated significant potential in modulating cell cycle progression and inducing apoptosis in cancer cells. One study on an acetamide derivative, N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide (NPOA), found that it sensitized human non-small-cell lung cancer (NSCLC) H1299 cells to camptothecin-induced apoptosis. The combination treatment led to an increased population of apoptotic cells, enhanced expression of the pro-apoptotic protein Bax, and activation of the caspase cascade. The study also indicated that NPOA treatment in combination with camptothecin (B557342) caused an accumulation of cells in the S phase of the cell cycle.

In another investigation, a cyclohexane-1-carboxamide derivative bearing a morpholino-N-phenylacetamido moiety was evaluated for its effect on the MCF-7 breast cancer cell line. This compound, at a concentration of 3.25 µM, induced apoptosis in the pre-G1 phase and caused cell cycle arrest at the G2/M phase. Specifically, it resulted in a 21.4% apoptotic cell population and a significant accumulation of cells (46.17%) in the G2/M phase after 48 hours of treatment.

Furthermore, a complex indole (B1671886) derivative incorporating a morpholino-2-oxoethyl group was shown to induce apoptosis in MDA-MB-231 breast cancer cells by 64.4-fold compared to the control. Similarly, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives, including one with a morpholinopropyl-phenylacetamide side chain, exhibited excellent antitumor activity. The lead compound from this series induced both early (18%) and late (4.68%) apoptosis in A375 melanoma cells at a concentration of 5 µM. The potential of morpholine-containing compounds to induce apoptosis and cell cycle arrest highlights their promise as anticancer agents.

The inhibitory activity of morpholine-containing acetamides has been quantified against several key enzymes. A synthetic indole-based acetamide derivative was found to have selective inhibitory activity against cell division cycle 25B (CDC25B) and protein-tyrosine phosphatase 1B (PTP1B). The half-maximal inhibitory concentrations (IC50) were determined to be 3.2 µg/mL for CDC25B and 2.9 µg/mL for PTP1B.

In the realm of antibacterial agents, DNA gyrase is a well-established target. Morpholine-based thiazole (B1198619) compounds have been investigated as DNA gyrase inhibitors. Docking studies of S-1,3-Benzothiazol-2-yl morpholine-4-yl ethanethionate (a related morpholine acetamide) showed it could bind within the ATP-binding cavity of E. coli DNA gyrase B. In vitro inhibition assays against E. coli DNA gyrase for a series of thieno[2,3-b]pyridine (B153569) derivatives, including a 2-morpholinoacetamide (B1268899) derivative, confirmed their potential as DNA gyrase inhibitors. While the morpholinoacetamide derivative itself was not the most potent in that specific series, its inclusion underscores the value of the morpholine moiety in targeting this bacterial enzyme.

Preclinical In Vivo Models for Functional Characterization

In vivo models are indispensable for understanding the physiological and pharmacological effects of a compound in a complex biological system. For 2-Morpholino-2-phenylacetamide and its analogues, animal models of neurological conditions have been central to characterizing their potential anticonvulsant properties.

The anticonvulsant potential of N-phenylacetamide derivatives, a class to which this compound belongs, has been a subject of scientific inquiry. Research has focused on synthesizing and evaluating analogues to understand their structure-activity relationships.

A study investigating a series of novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives also included morpholine-containing compounds and assessed their anticonvulsant efficacy in standard preclinical models, such as the maximal electroshock (MES) test in mice. nih.govuj.edu.pl The MES test is a widely used screening model that can identify compounds effective against generalized tonic-clonic seizures. nih.gov

In this research, specific derivatives of 2-Morpholino-acetamide were synthesized and tested. nih.govuj.edu.pl Notably, N-(3-chlorophenyl)-2-morpholino-acetamide (compound 13) demonstrated anticonvulsant protection in the MES test at both 0.5 hours and 4 hours post-administration. nih.govuj.edu.pl Another derivative, 2-Morpholino-N-[3-(trifluoromethyl)phenyl]acetamide (compound 24), also showed anti-MES activity at 0.5 hours. uj.edu.pl These findings suggest that the morpholino-acetamide scaffold is a promising starting point for the development of new anticonvulsant agents. nih.gov

The table below summarizes the anticonvulsant activity of these morpholine-containing acetamide derivatives in the MES test.

| Compound Name | Structure | Animal Model | Test | Key Findings | Reference |

| N-(3-chlorophenyl)-2-morpholino-acetamide (13) | Mouse | Maximal Electroshock (MES) | Showed protection at 0.5h and 4h. | nih.govuj.edu.pl | |

| 2-Morpholino-N-[3-(trifluoromethyl)phenyl]acetamide (24) | Mouse | Maximal Electroshock (MES) | Showed anti-MES activity at 0.5h. | uj.edu.pl |

It is important to note that while these studies provide valuable data on derivatives, direct preclinical evaluation of the unsubstituted this compound for anticonvulsant activity was not detailed in the reviewed literature.

The elucidation of how a compound affects specific biological pathways is crucial for understanding its mechanism of action. For the broader class of phenylacetamide derivatives, some research points towards interaction with voltage-gated ion channels. For instance, in vitro studies on a potent anticonvulsant from a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives indicated moderate binding to neuronal voltage-sensitive sodium channels. nih.gov This suggests a potential mechanism of action for related compounds.

Additionally, research on 2-phenylacetamide (B93265) (lacking the morpholine group) has shown that it can inhibit the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation. medchemexpress.com However, specific in vivo studies detailing the effects of this compound on distinct biological or signaling pathways in whole organisms are not extensively available in the current body of scientific literature. Further research is required to map the precise intracellular signaling cascades modulated by this specific compound.

Proteomics Research and Chemical Probe Applications

Proteomics and the use of chemical probes are powerful tools for identifying the molecular targets of a compound and unraveling its mechanism of action at a molecular level.

The identification of specific protein targets is a key step in drug development. This can be achieved through various proteomic techniques, such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). mdpi.com These methods often utilize chemical probes, which are modified versions of the compound of interest that allow for the capture and identification of binding partners from complex biological samples like cell lysates. mdpi.com

While these methodologies are well-established, a review of the available scientific literature did not yield specific studies where this compound has been employed as a chemical probe for the large-scale identification of its protein targets. The synthesis of a derivatized version of this compound suitable for such proteomic workflows would be a necessary first step to systematically uncover its direct molecular interactors within the proteome.

Understanding the molecular mechanism of action involves identifying the direct protein targets and the subsequent downstream effects on cellular pathways. While in vivo studies on related compounds suggest a potential role for ion channels in the anticonvulsant effects of this chemical class, detailed proteomic studies to confirm these interactions and discover new ones for this compound are lacking. nih.gov

The molecular mechanism of action for some N-phenylacetamide derivatives has been linked to the inhibition of enzymes like CDC25B and PTP1B phosphatases in the context of cancer research, as demonstrated with 2,3-dioxoindolin-N-phenylacetamide derivatives. scielo.brscielo.br However, it is crucial to emphasize that these are structurally distinct compounds, and it cannot be assumed that this compound shares the same targets or mechanisms. A comprehensive elucidation of the molecular mechanisms of this compound will necessitate dedicated studies, likely involving the use of chemical proteomics and other advanced molecular biology techniques.

Analytical Method Development and Validation for 2 Morpholino 2 Phenylacetamide

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a compound like 2-Morpholino-2-phenylacetamide, different chromatographic techniques can be employed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically the first choice for a molecule with its polarity and structure.

Development of a stability-indicating HPLC method involves selecting an appropriate stationary phase, mobile phase composition, and detector wavelength to achieve adequate separation of the main compound from any potential impurities or degradation products. A C18 column is commonly used due to its versatility in separating moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to ensure optimal resolution. UV detection is suitable as the phenyl group in the molecule is a chromophore. Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Phenylacetamide Derivatives This table represents typical starting conditions for method development for a compound like this compound, based on standard practices for related molecules.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | ~220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The suitability of GC for this compound depends on its thermal stability. Studies on morpholine (B109124), a key structural component, indicate it is thermally stable up to 150 °C but can degrade at higher temperatures. mdpi.com This suggests that direct GC analysis may require careful optimization of the injector temperature to prevent on-column degradation.

The analysis of amines by GC can sometimes be challenging due to their polarity, which can cause peak tailing and poor chromatographic performance. bg.ac.rs To overcome this, derivatization is often employed. For an amide like this compound, silylation is a common derivatization strategy to increase volatility and improve peak shape. The progress of reactions involving N-substituted phenylacetamides is often monitored using GC techniques. mdpi.comresearchgate.net

Table 2: General Gas Chromatography (GC) Parameters for Amide Analysis This table outlines typical conditions that could be adapted for the GC analysis of this compound, likely requiring derivatization.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C (Optimization may be needed) |

| Oven Program | Initial temp 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom attached to the phenyl and morpholine groups. As enantiomers can have different pharmacological activities, it is crucial to have analytical methods to separate and quantify them. Chiral chromatography, particularly chiral HPLC, is the most effective technique for this purpose.

Direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of racemic compounds. The mobile phase for these separations is often a non-polar solvent mixture, such as hexane (B92381) and an alcohol modifier like 2-propanol, which helps in achieving the necessary enantioselective interactions (e.g., hydrogen bonding, π-π interactions) between the analyte and the CSP.

Table 3: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separations This table lists common CSPs suitable for the chiral resolution of compounds structurally related to this compound.

| CSP Type | Trade Name Examples | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Hexane/Isopropanol |

| Polysaccharide-based (Amylose) | Chiralpak® AD, Chiralpak® AS | Hexane/Isopropanol |

| Pirkle-type (π-acid/π-base) | Whelk-O® 1 | Hexane/Ethanol |

| Macrocyclic Antibiotic | Chirobiotic® V, Chirobiotic® T | Methanol/Water/Acid or Base Modifier |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a high degree of selectivity and sensitivity, enabling both quantification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of pharmaceutical compounds. Its high sensitivity and specificity make it ideal for detecting low-level impurities and performing pharmacokinetic studies. For this compound, an LC-MS method would typically use a reversed-phase HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source, which is well-suited for polar molecules.

Analysis can be performed in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high-sensitivity quantification. Research on other morpholine-containing compounds has utilized LC-MS/MS for trace-level detection. nih.gov A method for a related chiral morpholine antagonist used a C18 column with an acetonitrile and 0.1% ammonium (B1175870) hydroxide (B78521) mobile phase, coupled with positive mode ESI-MS/MS. nih.gov

Table 4: Plausible LC-MS/MS Method Parameters for this compound This table presents a potential LC-MS/MS method based on established techniques for similar morpholine-containing structures.

| Parameter | Typical Setting |

|---|---|

| Separation | Reversed-Phase HPLC (as in Table 1) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Molecular Ion [M+H]⁺ | m/z 221.1 |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 221.1 |

| Example Product Ion (Q3) | m/z 86.1 (from morpholine ring fragmentation) |

| Collision Gas | Argon |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. It is a definitive method for identifying volatile and semi-volatile compounds. The applicability to this compound would depend on its successful volatilization without degradation, as discussed in section 7.1.2.

Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), which creates a predictable and reproducible fragmentation pattern that serves as a "molecular fingerprint." For this compound, key fragments would be expected from the cleavage of the morpholine ring, the loss of the acetamide (B32628) group, and the stable tropylium (B1234903) ion from the phenyl ring. GC-MS has been used to identify related compounds like 2-phenylacetamide (B93265), where a characteristic fragment is the m/z 91 ion. scielo.br The technique is routinely used to monitor reactions involving N-substituted phenylacetamides. mdpi.com

Table 5: Expected Key Fragments in the EI Mass Spectrum of this compound This table predicts the likely mass-to-charge ratios (m/z) and corresponding ionic fragments based on the compound's structure and standard fragmentation rules.

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Identity |

|---|---|

| 220 | [M]⁺ (Molecular Ion) |

| 176 | [M - CONH₂]⁺ (Loss of carbamoyl (B1232498) group) |

| 134 | [M - Morpholine]⁺ (Phenylacetamide fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Validation of Analytical Methods (e.g., Accuracy, Precision, Limit of Detection, Robustness)

The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. particle.dknpra.gov.mypharmastate.academy The International Council for Harmonisation (ICH) provides guidelines on the characteristics that need to be evaluated during method validation. fda.gov For a quantitative method for this compound, the following parameters would be assessed:

Accuracy: This refers to the closeness of the test results to the true value. It is often determined by analyzing a sample of known concentration (a reference standard) and comparing the measured value to the certified value. americanpharmaceuticalreview.com

Precision: This evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmastate.academy

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmastate.academy

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com